molecular formula C15H15FN2O3S B4400712 4-[(ethylsulfonyl)amino]-N-(3-fluorophenyl)benzamide

4-[(ethylsulfonyl)amino]-N-(3-fluorophenyl)benzamide

Cat. No. B4400712
M. Wt: 322.4 g/mol
InChI Key: PXLJVUIZRKILLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(ethylsulfonyl)amino]-N-(3-fluorophenyl)benzamide, also known as EFNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFNB is a small molecule inhibitor that has been studied for its ability to interact with specific proteins and enzymes in the body, leading to various biochemical and physiological effects.

Mechanism of Action

4-[(ethylsulfonyl)amino]-N-(3-fluorophenyl)benzamide exerts its effects by binding to specific proteins and enzymes in the body, leading to changes in their activity. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This leads to changes in the expression of various genes, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-[(ethylsulfonyl)amino]-N-(3-fluorophenyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high specificity for its target proteins and enzymes, leading to fewer off-target effects. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 4-[(ethylsulfonyl)amino]-N-(3-fluorophenyl)benzamide. One potential area of research is the development of more potent and selective inhibitors of histone deacetylases. Another area of research is the development of this compound-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound.

Scientific Research Applications

4-[(ethylsulfonyl)amino]-N-(3-fluorophenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of various enzymes and proteins, including histone deacetylases, which are involved in the regulation of gene expression. This compound has also been studied for its potential use in cancer therapy, as it has been shown to induce cell death in cancer cells.

properties

IUPAC Name

4-(ethylsulfonylamino)-N-(3-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-2-22(20,21)18-13-8-6-11(7-9-13)15(19)17-14-5-3-4-12(16)10-14/h3-10,18H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLJVUIZRKILLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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